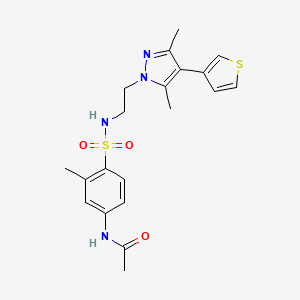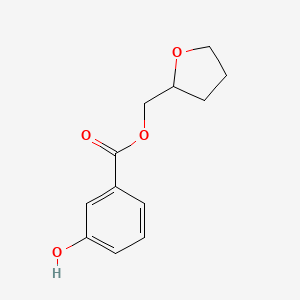
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is represented by the formula C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2 .Physical And Chemical Properties Analysis
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate has a molecular weight of 222.24 . Its melting point is reported to be 101-102 degrees Celsius .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis Tetrahydro-2-furanylmethyl 3-hydroxybenzoate and related compounds have been explored for their roles as intermediates and catalysts in organic synthesis. One study highlights an efficient one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, showcasing the use of nontoxic and biodegradable catalysts for producing significant heterocycles (Hazeri et al., 2014). Similarly, theophylline has been used as a catalyst for the diastereoselective synthesis of trans-1,2-dihydrobenzo[a]furo[2,3-c]phenazines, indicating the utility of certain compounds in water as an eco-friendly catalysis method (Yazdani-Elah-Abadi et al., 2016).
Photodegradation Studies Research into the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, has provided insights into the environmental impact and degradation pathways of these widely used preservatives. Studies have demonstrated efficient degradation methods using ultraviolet C lamps in the presence and absence of hydrogen peroxide, with significant implications for the treatment of hazardous water contaminants (Gmurek et al., 2015).
Green Chemistry Approaches The development of green chemistry methodologies is a key area of application. For instance, an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water has been established, emphasizing operational simplicity and excellent yields while avoiding tedious workup or purification steps (Esmaeilpour et al., 2015).
Antioxidant and Biological Activity Investigations into the antioxidant profiles of various aromatic derivatives, including those related to tetrahydro-2-furanylmethyl 3-hydroxybenzoate, have contributed valuable information on their redox properties and potential biological applications. A study reported the synthesis and antioxidant activity of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, elucidating their potential in preventing oxidative stress and related biological applications (Malmström et al., 2001).
Environmental Monitoring Tetrahydro-2-furanylmethyl 3-hydroxybenzoate and related compounds have been explored for their utility in environmental monitoring, particularly in the development of materials and sensors for detecting harmful pollutants like dioxins. A study synthesized hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans, aiming to create aptamers for photonic biosensor applications, highlighting the intersection of organic synthesis and environmental science (Kalantzi et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
oxolan-2-ylmethyl 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYQVZUFFQIUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2975284.png)
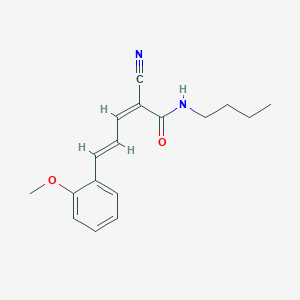

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/no-structure.png)
![tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate](/img/structure/B2975288.png)
![2-[4-[Cyano-(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2975291.png)
![(Z)-methyl 2-(6-methyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975292.png)
![N-(2,5-Dimethoxyphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2975293.png)
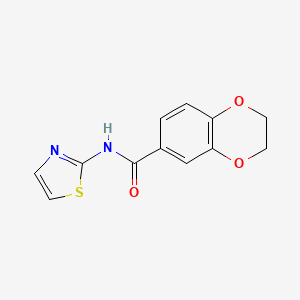
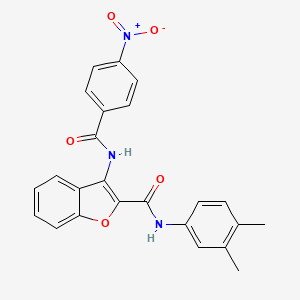
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2975296.png)
![N1-(sec-butyl)-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2975301.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2975302.png)
